molecular formula C19H31NS B052328 2-Butyl-2-(3-heptanyl)-3-methyl-2,3-dihydro-1,3-benzothiazole CAS No. 123768-36-5

2-Butyl-2-(3-heptanyl)-3-methyl-2,3-dihydro-1,3-benzothiazole

Cat. No. B052328
M. Wt: 305.5 g/mol
InChI Key: UXHOUQUONLJVSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Butyl-2-(3-heptanyl)-3-methyl-2,3-dihydro-1,3-benzothiazole, also known as BBMT, is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound belongs to the class of benzothiazoles, which are known for their diverse biological activities. BBMT has been extensively studied for its potential applications in various fields, including medicine, agriculture, and material science.

Mechanism Of Action

The mechanism of action of 2-Butyl-2-(3-heptanyl)-3-methyl-2,3-dihydro-1,3-benzothiazole is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. 2-Butyl-2-(3-heptanyl)-3-methyl-2,3-dihydro-1,3-benzothiazole has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory prostaglandins. 2-Butyl-2-(3-heptanyl)-3-methyl-2,3-dihydro-1,3-benzothiazole has also been found to inhibit the activation of the nuclear factor kappa B (NF-κB) signaling pathway, which is involved in the regulation of inflammation and apoptosis.

Biochemical And Physiological Effects

2-Butyl-2-(3-heptanyl)-3-methyl-2,3-dihydro-1,3-benzothiazole has been shown to exhibit significant biochemical and physiological effects in various in vitro and in vivo models. In animal studies, 2-Butyl-2-(3-heptanyl)-3-methyl-2,3-dihydro-1,3-benzothiazole has been found to reduce inflammation and tumor growth, and to improve cognitive function in Alzheimer's disease models. 2-Butyl-2-(3-heptanyl)-3-methyl-2,3-dihydro-1,3-benzothiazole has also been shown to exhibit low toxicity and good pharmacokinetic properties, making it a promising candidate for further development.

Advantages And Limitations For Lab Experiments

One of the main advantages of 2-Butyl-2-(3-heptanyl)-3-methyl-2,3-dihydro-1,3-benzothiazole is its diverse biological activities, which make it a promising candidate for various applications in scientific research. 2-Butyl-2-(3-heptanyl)-3-methyl-2,3-dihydro-1,3-benzothiazole has also been found to exhibit low toxicity and good pharmacokinetic properties, making it a safe and effective compound for in vivo studies. However, one limitation of 2-Butyl-2-(3-heptanyl)-3-methyl-2,3-dihydro-1,3-benzothiazole is its relatively complex synthesis method, which may limit its scalability for industrial applications.

Future Directions

There are several future directions for research on 2-Butyl-2-(3-heptanyl)-3-methyl-2,3-dihydro-1,3-benzothiazole. One area of interest is the development of 2-Butyl-2-(3-heptanyl)-3-methyl-2,3-dihydro-1,3-benzothiazole-based drugs for the treatment of inflammatory and neurodegenerative diseases. Another area of interest is the use of 2-Butyl-2-(3-heptanyl)-3-methyl-2,3-dihydro-1,3-benzothiazole as a plant growth regulator and pesticide in agriculture. Additionally, further studies are needed to elucidate the mechanism of action of 2-Butyl-2-(3-heptanyl)-3-methyl-2,3-dihydro-1,3-benzothiazole and to optimize its synthesis method for industrial applications.

Synthesis Methods

2-Butyl-2-(3-heptanyl)-3-methyl-2,3-dihydro-1,3-benzothiazole can be synthesized using a variety of methods, including the condensation of 2-aminobenzenethiol with heptanal and butyraldehyde. The reaction is carried out in the presence of a catalyst, such as p-toluenesulfonic acid, under reflux conditions. The resulting product is purified by column chromatography to obtain 2-Butyl-2-(3-heptanyl)-3-methyl-2,3-dihydro-1,3-benzothiazole in high yield and purity.

Scientific Research Applications

2-Butyl-2-(3-heptanyl)-3-methyl-2,3-dihydro-1,3-benzothiazole has been studied for its potential applications in various fields of scientific research. In medicine, 2-Butyl-2-(3-heptanyl)-3-methyl-2,3-dihydro-1,3-benzothiazole has been shown to exhibit significant anti-inflammatory and anti-tumor activities. It has been found to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and to induce apoptosis in cancer cells. 2-Butyl-2-(3-heptanyl)-3-methyl-2,3-dihydro-1,3-benzothiazole has also been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
In agriculture, 2-Butyl-2-(3-heptanyl)-3-methyl-2,3-dihydro-1,3-benzothiazole has been shown to exhibit significant antifungal and antibacterial activities. It has been found to inhibit the growth of various plant pathogens, including Fusarium oxysporum and Botrytis cinerea. 2-Butyl-2-(3-heptanyl)-3-methyl-2,3-dihydro-1,3-benzothiazole has also been studied for its potential use as a plant growth regulator and as a pesticide.
In material science, 2-Butyl-2-(3-heptanyl)-3-methyl-2,3-dihydro-1,3-benzothiazole has been studied for its potential use as a corrosion inhibitor and as a dye for textile applications. It has been found to exhibit excellent corrosion inhibition properties for various metals, including steel and aluminum.

properties

CAS RN

123768-36-5

Product Name

2-Butyl-2-(3-heptanyl)-3-methyl-2,3-dihydro-1,3-benzothiazole

Molecular Formula

C19H31NS

Molecular Weight

305.5 g/mol

IUPAC Name

2-butyl-2-heptan-3-yl-3-methyl-1,3-benzothiazole

InChI

InChI=1S/C19H31NS/c1-5-8-12-16(7-3)19(15-9-6-2)20(4)17-13-10-11-14-18(17)21-19/h10-11,13-14,16H,5-9,12,15H2,1-4H3

InChI Key

UXHOUQUONLJVSN-UHFFFAOYSA-N

SMILES

CCCCC(CC)C1(N(C2=CC=CC=C2S1)C)CCCC

Canonical SMILES

CCCCC(CC)C1(N(C2=CC=CC=C2S1)C)CCCC

synonyms

Benzothiazole, 2-butyl-2-(1-ethylpentyl)-2,3-dihydro-3-methyl- (9CI)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.